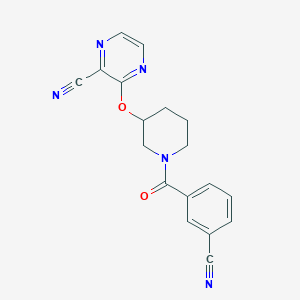
3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Chemistry
The chemical structure under discussion shares similarities with compounds involved in the synthesis of diverse heterocyclic derivatives. These processes often involve reactions with various reagents to yield compounds like pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. For instance, reactions with hydrazine hydrate, ethyl acetoacetate, and other nucleophiles have been reported to yield novel heterocyclic structures with potential biological activities (Abdallah, 2007). Such synthetic pathways are crucial for expanding the library of compounds with possible therapeutic applications.
Potential Anticancer Activity
Compounds synthesized from reactions involving similar chemical structures have been evaluated for their anticancer activities. Novel fluoro-substituted benzo[b]pyran derivatives, for instance, have shown anti-lung cancer activity at low concentrations compared to reference drugs, highlighting the therapeutic potential of these molecules (Hammam et al., 2005). The investigation into such compounds is driven by the need for more effective and less toxic cancer treatments.
Antimicrobial and Antitumor Activities
The synthesis of new pyridines and pyrimidine derivatives from reactions involving cyanobenzoyl and related compounds has also been explored, with some of these derivatives showing significant antibacterial and antitumor activities (Elewa et al., 2021). Such findings are indicative of the broad spectrum of biological activities that compounds derived from this chemical structure can exhibit, making them valuable for further pharmacological studies.
Utility in Combinatorial Chemistry
The utility of compounds with similar structures in combinatorial chemistry, especially in water as a green solvent, offers a catalyst-free approach to the synthesis of novel derivatives. This method aligns with the principles of green chemistry, emphasizing the importance of environmentally friendly synthesis methods (Kumaravel & Vasuki, 2009). Such approaches are not only beneficial for the environment but also enhance the efficiency of chemical synthesis.
Future Directions
The future directions for research on “3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in pharmaceuticals could be investigated .
properties
IUPAC Name |
3-[1-(3-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-13-3-1-4-14(9-13)18(24)23-8-2-5-15(12-23)25-17-16(11-20)21-6-7-22-17/h1,3-4,6-7,9,15H,2,5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFXKQDEOFEASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
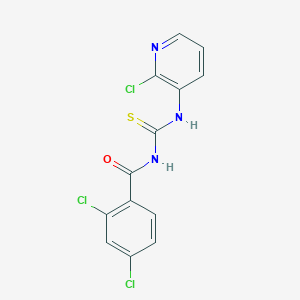
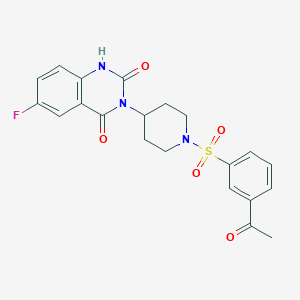
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
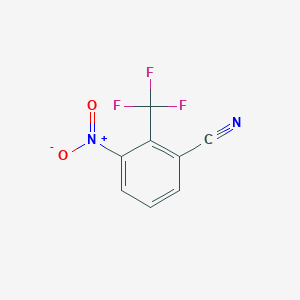
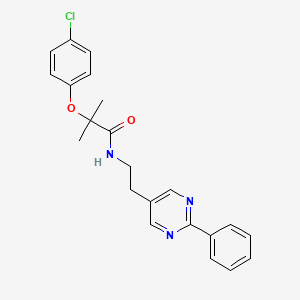
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
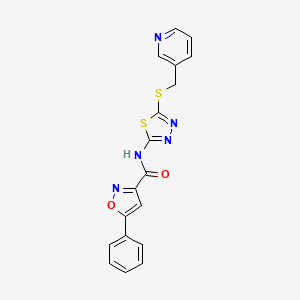
![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)
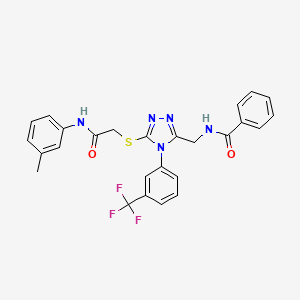
![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)